4-cyclopropyl-5-methylthiophene-3-carboxylic acid
Description
Properties
CAS No. |
1547734-72-4 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
4-cyclopropyl-5-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c1-5-8(6-2-3-6)7(4-12-5)9(10)11/h4,6H,2-3H2,1H3,(H,10,11) |
InChI Key |
QHSULTJQUNGNFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)C2CC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Thiophene Ring Formation
The thiophene backbone of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid is typically constructed via cyclization of acyclic precursors. A common approach involves the reaction of γ-keto esters with sulfurizing agents such as phosphorus pentasulfide () in refluxing toluene. For example, methyl 4-oxopentanoate reacts with at 110°C for 6 hours to yield 5-methylthiophene-3-carboxylate, which serves as a precursor for subsequent functionalization.
Table 1: Key Reaction Parameters for Cyclopropanation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90–100°C | Maximizes ring closure efficiency |
| Sodium Methylate Concentration | 15–30% (w/w) | Prevents side reactions |
| Solvent (Toluene) | 1.2–2.5 mol equivalents | Ensures homogeneity |
Alkoxide-Mediated Cyclopropanation
Mechanism and Reagents
The cyclopropane ring is formed via dehydrohalogenation of γ-chloro esters in the presence of alkoxide bases. As demonstrated in CN1050597C, γ-chloro-5-methylthiophene-3-carboxylate reacts with sodium methylate in toluene, eliminating HCl to generate the cyclopropyl moiety. The reaction proceeds through a concerted mechanism, with steric hindrance from the thiophene ring favoring transannular cyclization.
Industrial-Scale Adaptations
Continuous flow reactors enhance this method’s scalability. By maintaining precise temperature control (95°C ± 2°C) and residence time (20–30 minutes), manufacturers achieve consistent yields of 92–93% while minimizing byproducts like dimerized esters.
One-Pot Multistep Synthesis
Sequential Functionalization
Recent advances employ one-pot strategies to streamline synthesis. A protocol from RSC Medicinal Chemistry involves:
-
Thiophene alkylation : 5-Methylthiophene-3-carboxylate reacts with cyclopropylamine in dimethylformamide (DMF) at 100°C for 4 hours.
-
Carboxylic acid activation : The ester intermediate is hydrolyzed using 6 N HCl in ethanol under reflux.
This approach reduces purification steps and improves overall yield to 85–88%.
Table 2: Comparison of Hydrolysis Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 6 N HCl, EtOH, reflux | 88 | 95 |
| 10% NaOH, MeOH, reflux | 82 | 91 |
Dimethylsulfoxonium Methylide Cyclopropanation
Stereoselective Synthesis
Patent EP1760066A2 describes a stereocontrolled method using dimethylsulfoxonium methylide. The ylide reacts with α,β-unsaturated esters derived from thiophene, inducing cyclopropanation via a [2+1] cycloaddition. For this compound, this method achieves diastereomeric excess (d.e.) >90% when conducted in dimethyl sulfoxide (DMSO) at 25°C.
Post-Reaction Processing
Crystallization from heptane/toluene mixtures enhances purity. Cooling the reaction mixture to 0°C over 5 hours yields a crystalline product with 95% purity, suitable for pharmaceutical applications.
Industrial Production and Green Chemistry
Continuous Flow Systems
Modern facilities adopt continuous flow reactors to optimize the exothermic cyclopropanation step. By coupling real-time analytics with automated temperature modulation, these systems achieve throughputs of 50–100 kg/day while reducing solvent waste by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-5-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .
Scientific Research Applications
Chemistry
CPTCA serves as a building block for synthesizing more complex molecules. Its derivatives can be modified to create various functional compounds that are useful in material science and organic synthesis.
Biology
Research has indicated that derivatives of CPTCA exhibit potential antimicrobial and anti-inflammatory properties. These biological activities are critical for developing new therapeutic agents .
Medicine
Ongoing studies are exploring CPTCA's role as a pharmaceutical intermediate. Its unique structure may contribute to the development of novel drugs targeting specific diseases or conditions .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of CPTCA derivatives against various bacterial strains. Results indicated that certain derivatives demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.
Case Study 2: Anti-inflammatory Activity
Another research project focused on the anti-inflammatory effects of CPTCA in animal models. The findings revealed that CPTCA could reduce inflammation markers, indicating its potential for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Substituents | Molecular Formula |
|---|---|---|
| 4-Cyclopropyl-5-methylthiophene-3-carboxylic acid | 4-cyclopropyl, 5-methyl, 3-carboxylic acid | $ \text{C}{12}\text{H}{12}\text{O}_{3}\text{S} $ |
| 5-(4-Carboxyphenyl)-thiophene-3-carboxylic acid | 5-(4-carboxyphenyl), 3-carboxylic acid | $ \text{C}{13}\text{H}{10}\text{O}_{4}\text{S} $ |
| 2-Thiophenecarboxylic acid | 2-carboxylic acid | $ \text{C}{5}\text{H}{4}\text{O}_{2}\text{S} $ |
Physicochemical Properties
Table 2: Elemental Analysis and Key Properties
| Compound | C (%) | H (%) | S (%) | IR (Carbonyl, cm⁻¹) | MS (M⁺) |
|---|---|---|---|---|---|
| This compound | 60.90 (Found) / 61.00 (Calc) | 4.99 / 5.12 | 13.69 / 13.57 | 1713 | 236 |
| 5-(4-Carboxyphenyl)-thiophene-3-carboxylic acid | Data not provided | - | - | - | - |
| 2-Thiophenecarboxylic acid | - | - | - | ~1700–1720 (est.) | 144 (est.) |
The target compound’s IR spectrum shows a carbonyl stretch at 1713 cm⁻¹, typical for thiophene carboxylic acids. Its slightly elevated sulfur content (13.69% vs. 13.57% calculated) may indicate minor impurities or synthesis byproducts .
Biological Activity
4-Cyclopropyl-5-methylthiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.
Overview of Biological Properties
Research indicates that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. These activities are attributed to the compound's ability to interact with various biological targets, leading to modulation of key biochemical pathways.
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
- Receptor Interaction : It can bind to cellular receptors, altering signaling pathways that regulate cellular responses.
- MicroRNA Modulation : Some studies suggest that derivatives can modulate microRNA processing, impacting cancer cell proliferation and survival .
Antimicrobial Activity
A study examined the antimicrobial efficacy of thiophene derivatives, including this compound. The findings are summarized in the table below:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These results indicate moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Anti-inflammatory Activity
In another case study, the anti-inflammatory potential was evaluated through various assays measuring the inhibition of pro-inflammatory cytokines. The compound demonstrated significant inhibition of TNF-alpha and IL-6 production in vitro, suggesting its utility in treating inflammatory conditions .
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of this compound are crucial for its therapeutic efficacy. Factors influencing its bioavailability include:
- Solubility : The compound's solubility affects absorption rates.
- Metabolic Stability : Its stability against metabolic degradation determines its duration of action.
- Distribution : Tissue distribution influences the compound's effectiveness at target sites.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Unique Features |
|---|---|
| 4-Cyclopropylthiophene-3-carboxylic acid | Lacks methyl group at position 5 |
| 5-Methylthiophene-3-carboxylic acid | No cyclopropyl group; different biological activity |
| 4-Cyclopropyl-5-methylthiophene-2-carboxylic acid | Different position of carboxylic acid affecting reactivity |
This comparison highlights how structural variations can significantly influence biological activity and therapeutic potential .
Q & A
Q. Q1. What are the standard synthetic routes for 4-cyclopropyl-5-methylthiophene-3-carboxylic acid?
The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition and subsequent functionalization of the thiophene core. A common approach includes:
- Step 1: Condensation of methylthiophene precursors with cyclopropane derivatives using Lewis acids (e.g., AlCl₃) under anhydrous conditions.
- Step 2: Carboxylic acid introduction via oxidation of a methyl or ester group using KMnO₄ or CrO₃ under acidic conditions .
- Step 3: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Key Characterization: - NMR: ¹H and ¹³C NMR to confirm cyclopropyl (δ ~0.5–1.5 ppm) and carboxylic acid (δ ~170 ppm in ¹³C) groups.
- IR: Strong absorption at ~2500–3000 cm⁻¹ (O–H stretch) and ~1680 cm⁻¹ (C=O) .
Advanced Synthesis Challenges
Q. Q2. How can researchers address low yields in cyclopropane-thiophene coupling reactions?
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst Optimization: Use Pd-catalyzed cross-coupling for regioselective cyclopropane attachment .
- Temperature Control: Maintain reactions at –10°C to 0°C to suppress polymerization .
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Basic Biological Activity Screening
Q. Q3. What assays are recommended for preliminary pharmacological evaluation?
- Enzyme Inhibition: Test against cyclooxygenase (COX) or kinases via fluorometric assays (IC₅₀ determination).
- Antimicrobial Activity: Disk diffusion assays (MIC values) against Gram-positive/negative strains .
- Cytotoxicity: MTT assay on HEK-293 or HeLa cell lines .
Advanced Mechanistic Studies
Q. Q4. How to investigate the compound’s interaction with COX-2 at the molecular level?
- Molecular Docking: Use AutoDock Vina with COX-2 crystal structure (PDB ID: 1CX2) to predict binding modes.
- Site-Directed Mutagenesis: Validate key residues (e.g., Arg120, Tyr355) via recombinant enzyme assays .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics .
Safety and Handling Protocols
Q. Q5. What safety precautions are critical during handling?
- PPE: Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
- Ventilation: Use fume hoods to avoid inhalation (respiratory toxicity reported in analogs) .
- Storage: Inert atmosphere (argon) at –20°C to prevent degradation .
Advanced Analytical Method Development
Q. Q6. How to resolve overlapping peaks in HPLC analysis?
- Gradient Optimization: Adjust acetonitrile/water gradient (e.g., 30% → 70% over 20 min).
- Column Selection: C18 columns with 3 µm particle size enhance resolution .
- LC-MS/MS: Confirm identity via fragmentation patterns (e.g., m/z 225 [M–H]⁻) .
Data Contradictions in Solubility Profiles
Q. Q7. Why do solubility values vary across studies, and how to validate them?
Variability arises from polymorphic forms or pH-dependent ionization. Solutions:
- pH-Solubility Profiling: Measure solubility in buffers (pH 1–12) using shake-flask method .
- XRPD: Identify crystalline vs. amorphous forms affecting solubility .
Structure-Activity Relationship (SAR) Optimization
Q. Q8. Which substituents enhance COX-2 selectivity?
- Cyclopropyl Group: Increases rigidity and hydrophobic interactions (logP optimization) .
- Methyl at C5: Reduces steric clash in the COX-2 active site .
- Carboxylic Acid at C3: Essential for hydrogen bonding with Tyr385 .
Stability and Degradation Pathways
Q. Q9. How to assess photostability under laboratory conditions?
- ICH Guidelines: Expose to UV light (320–400 nm) for 48 hrs; monitor degradation via HPLC.
- Degradation Products: Identify via HRMS (e.g., decarboxylation products at m/z 195) .
Pharmacokinetic Interaction Studies
Q. Q10. What methods evaluate plasma protein binding?
- Equilibrium Dialysis: Use human serum albumin (HSA) at 37°C; quantify free fraction via LC-MS .
- Competitive Binding Assays: Displacement studies with warfarin (Site I) or ibuprofen (Site II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
